molecular formula C15H18Cl3N B13994147 2-chloro-N-(2-chloroethyl)-N-(naphthalen-2-ylmethyl)ethanamine CAS No. 67684-82-6

2-chloro-N-(2-chloroethyl)-N-(naphthalen-2-ylmethyl)ethanamine

Cat. No.: B13994147
CAS No.: 67684-82-6
M. Wt: 318.7 g/mol
InChI Key: FMPZLSPZDMGCKI-UHFFFAOYSA-N
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Description

2-chloro-N-(2-chloroethyl)-N-(naphthalen-2-ylmethyl)ethanamine is an organic compound that belongs to the class of chloroalkylamines. These compounds are characterized by the presence of chloroethyl groups attached to an amine. The naphthalen-2-ylmethyl group adds aromatic properties to the compound, making it potentially useful in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-chloroethyl)-N-(naphthalen-2-ylmethyl)ethanamine typically involves the reaction of naphthalen-2-ylmethylamine with 2-chloroethyl chloride under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalen-2-ylmethyl group, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions may target the chloroethyl groups, converting them to ethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Naphthoquinones and related derivatives.

    Reduction: Ethyl-substituted amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Chemistry

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-chloroethyl)-N-(naphthalen-2-ylmethyl)ethanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2-chloroethyl)-N-methylamine: Lacks the naphthalen-2-ylmethyl group, making it less aromatic.

    N-(2-chloroethyl)-N-(naphthalen-2-ylmethyl)amine: Similar structure but with only one chloroethyl group.

    2-chloro-N-(2-chloroethyl)-N-phenylmethylamine: Contains a phenyl group instead of a naphthalen-2-ylmethyl group.

Uniqueness

The presence of the naphthalen-2-ylmethyl group in 2-chloro-N-(2-chloroethyl)-N-(naphthalen-2-ylmethyl)ethanamine imparts unique aromatic properties, potentially enhancing its reactivity and applications in various fields.

Properties

CAS No.

67684-82-6

Molecular Formula

C15H18Cl3N

Molecular Weight

318.7 g/mol

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-(naphthalen-2-ylmethyl)ethanamine;hydrochloride

InChI

InChI=1S/C15H17Cl2N.ClH/c16-7-9-18(10-8-17)12-13-5-6-14-3-1-2-4-15(14)11-13;/h1-6,11H,7-10,12H2;1H

InChI Key

FMPZLSPZDMGCKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CN(CCCl)CCCl.Cl

Origin of Product

United States

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